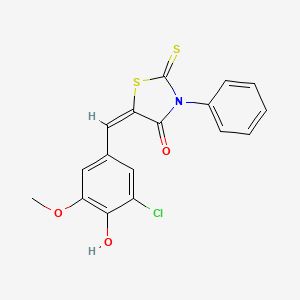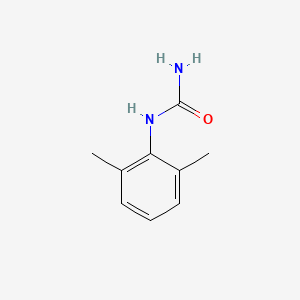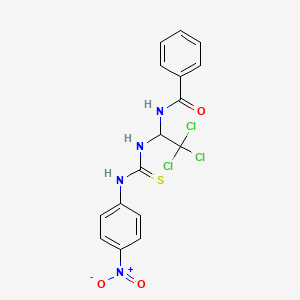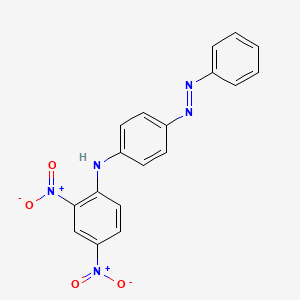![molecular formula C18H19ClN2O4 B11707484 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11707484.png)
2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlor-2-methylphenoxy)-N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methyliden]propanhydrazid ist eine komplexe organische Verbindung, die für ihre vielfältigen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung zeichnet sich durch das Vorhandensein einer chlorierten Phenoxygruppe, einer Methoxyphenylgruppe und einer Hydrazidbindung aus, die zu ihren einzigartigen chemischen Eigenschaften und ihrer Reaktivität beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Chlor-2-methylphenoxy)-N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methyliden]propanhydrazid erfolgt typischerweise in einem mehrstufigen Prozess. Der erste Schritt beinhaltet häufig die Herstellung von 4-Chlor-2-methylphenoxyessigsäure, die dann unter kontrollierten Bedingungen mit geeigneten Hydrazinderivaten umgesetzt wird, um die Hydrazidbindung zu bilden. Der letzte Schritt beinhaltet die Kondensation des Hydrazids mit 4-Hydroxy-3-methoxybenzaldehyd unter sauren oder basischen Bedingungen, um die Zielverbindung zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, wobei optimierte Reaktionsbedingungen und Katalysatoren verwendet werden, um Ausbeute und Reinheit zu verbessern. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann den Produktionsprozess weiter optimieren, um Konsistenz und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4-Chlor-2-methylphenoxy)-N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methyliden]propanhydrazid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender Oxide oder Chinone führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Hydrazidderivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Natriumhydroxid, Kaliumcarbonat.
Hauptsächlich gebildete Produkte
Oxidation: Bildung von Chinonen oder Oxiden.
Reduktion: Bildung von reduzierten Hydrazidderivaten.
Substitution: Bildung von substituierten Phenoxyderivaten.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlor-2-methylphenoxy)-N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methyliden]propanhydrazid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Für sein therapeutisches Potenzial in der Arzneimittelentwicklung und als Leitstruktur in der medizinischen Chemie untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese komplexer Moleküle eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Chlor-2-methylphenoxy)-N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methyliden]propanhydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Das Vorhandensein der Hydrazidbindung ermöglicht die Bildung reaktiver Zwischenprodukte, die weiter mit zellulären Komponenten interagieren können, metabolische Wege und Zellfunktionen beeinflussen .
Wirkmechanismus
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the hydrazide linkage allows for the formation of reactive intermediates, which can further interact with cellular components, influencing metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Chlor-2-methylphenoxy)propanhydrazid
- 2-(4-Chlor-2-methylphenoxy)-2'-methylacetanilid
- 2-(4-Chlor-2-methylphenoxy)-2'-ethylacetanilid
Einzigartigkeit
2-(4-Chlor-2-methylphenoxy)-N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methyliden]propanhydrazid zeichnet sich durch seine einzigartige Kombination von funktionellen Gruppen aus, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C18H19ClN2O4 |
|---|---|
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H19ClN2O4/c1-11-8-14(19)5-7-16(11)25-12(2)18(23)21-20-10-13-4-6-15(22)17(9-13)24-3/h4-10,12,22H,1-3H3,(H,21,23)/b20-10+ |
InChI-Schlüssel |
VXXZLIRUQXBGNU-KEBDBYFISA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC(=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11707413.png)

![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)


![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)
![2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11707456.png)

![4-bromo-2-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707463.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)
![1-[2-(dibenzylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11707477.png)

![2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707490.png)
